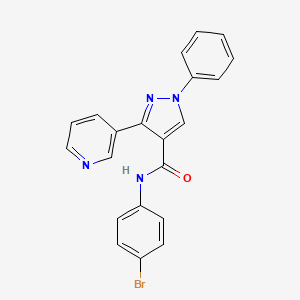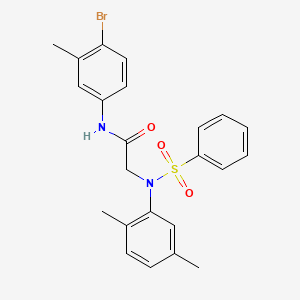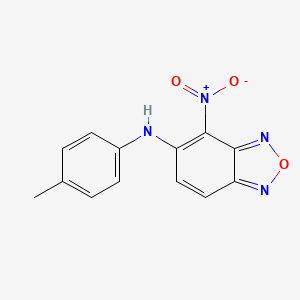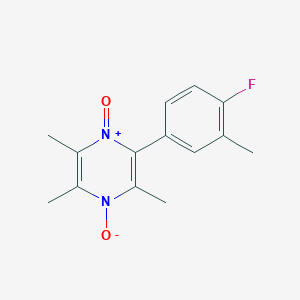![molecular formula C22H25NO3 B5179125 8-[4-(2-isopropoxyphenoxy)butoxy]quinoline](/img/structure/B5179125.png)
8-[4-(2-isopropoxyphenoxy)butoxy]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[4-(2-isopropoxyphenoxy)butoxy]quinoline, also known as IKr blocker, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a type of potassium channel blocker that has been shown to have a significant impact on the electrical activity of the heart. In
Aplicaciones Científicas De Investigación
The 8-[4-(2-isopropoxyphenoxy)butoxy]quinoline blocker, 8-[4-(2-isopropoxyphenoxy)butoxy]quinoline, has been extensively studied for its potential applications in the field of medicine. One of the primary research areas is the treatment of cardiac arrhythmias. This compound has been shown to have a significant impact on the electrical activity of the heart by blocking the potassium channels responsible for repolarization. This effect can help to prevent the onset of dangerous arrhythmias such as ventricular fibrillation.
Mecanismo De Acción
The mechanism of action of 8-[4-(2-isopropoxyphenoxy)butoxy]quinoline involves the blockade of the 8-[4-(2-isopropoxyphenoxy)butoxy]quinoline potassium channels in cardiac cells. This blockade slows down the repolarization of the cardiac cells, leading to a prolongation of the action potential duration. This effect can help to prevent the onset of dangerous arrhythmias by reducing the likelihood of reentry circuits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-[4-(2-isopropoxyphenoxy)butoxy]quinoline are primarily related to its impact on the electrical activity of the heart. This compound has been shown to prolong the action potential duration, leading to a reduction in the heart rate and an increase in the refractory period. These effects can help to prevent the onset of dangerous arrhythmias and improve the overall function of the heart.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 8-[4-(2-isopropoxyphenoxy)butoxy]quinoline in lab experiments is its specificity for the 8-[4-(2-isopropoxyphenoxy)butoxy]quinoline potassium channels. This specificity allows for precise targeting of the cardiac cells, reducing the likelihood of off-target effects. However, one of the limitations of this compound is its potential toxicity at higher concentrations. Careful dosing and monitoring are required to ensure the safety of lab experiments.
Direcciones Futuras
There are several potential future directions for research involving 8-[4-(2-isopropoxyphenoxy)butoxy]quinoline. One area of interest is the development of more potent and selective 8-[4-(2-isopropoxyphenoxy)butoxy]quinoline blockers that can be used to treat a wider range of cardiac arrhythmias. Another area of interest is the investigation of the potential use of this compound in the treatment of other diseases such as cancer. The potential applications of this compound are vast, and further research is needed to fully understand its potential.
Conclusion:
In conclusion, 8-[4-(2-isopropoxyphenoxy)butoxy]quinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been shown to have a significant impact on the electrical activity of the heart and has potential applications in the treatment of cardiac arrhythmias. Further research is needed to fully understand the potential of this compound and its applications in the field of medicine.
Métodos De Síntesis
The synthesis of 8-[4-(2-isopropoxyphenoxy)butoxy]quinoline involves a series of chemical reactions that require specialized equipment and expertise. The process involves the use of various chemical reagents, including quinoline, 2-isopropoxyphenol, and 1,4-dibromobutane. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The yield of the reaction is typically around 50-60%, and the final product is purified using chromatography techniques.
Propiedades
IUPAC Name |
8-[4-(2-propan-2-yloxyphenoxy)butoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-17(2)26-20-12-4-3-11-19(20)24-15-5-6-16-25-21-13-7-9-18-10-8-14-23-22(18)21/h3-4,7-14,17H,5-6,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKXQBHHTGVRIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OCCCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5179061.png)
![diethyl [(2-oxo-1-pyrrolidinyl)methyl]phosphonate](/img/structure/B5179062.png)

![N-cycloheptyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5179072.png)
![N-cyclopentyl-4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5179080.png)
![3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B5179083.png)
![ethyl [6-bromo-2-(2-hydroxyphenyl)-4-phenyl-1,4-dihydro-3(2H)-quinazolinyl]acetate](/img/structure/B5179086.png)

![N-(3-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5179094.png)

![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B5179117.png)
![ethyl 5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5179129.png)

![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(methylamino)nicotinamide](/img/structure/B5179146.png)